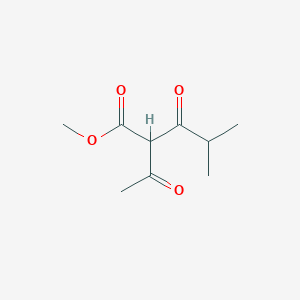

Methyl 2-acetyl-4-methyl-3-oxopentanoate

Description

Importance of β-Keto Esters as Versatile Synthons in Complex Molecule Construction

β-Keto esters are prized intermediates in organic synthesis due to their ability to participate in a wide array of chemical transformations. The presence of two electron-withdrawing groups (the ketone and the ester) flanking a methylene group renders the α-protons unusually acidic, facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, capable of undergoing a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons.

Key reactions that underscore the versatility of β-keto esters include:

Alkylation and Acylation: The enolate can be readily alkylated or acylated, allowing for the introduction of diverse substituents at the α-position.

Claisen Condensation: This classic reaction, which is often used to synthesize β-keto esters themselves, highlights their ability to act as both the nucleophilic and electrophilic partner.

Decarboxylation: Upon hydrolysis of the ester group, the resulting β-keto acid can be easily decarboxylated to yield a ketone, providing a powerful method for the synthesis of substituted ketones.

Annulation Reactions: β-Keto esters are frequently employed in the construction of cyclic systems, including important heterocyclic scaffolds found in many natural products and pharmaceuticals.

The strategic placement of functional groups in β-keto esters provides a gateway to a vast chemical space, making them indispensable tools in the synthesis of natural products, pharmaceuticals, and advanced materials.

Structural Framework of Methyl 2-acetyl-4-methyl-3-oxopentanoate: Unique Reactivity Features

This compound, with the CAS number 475662-06-7 and molecular formula C9H14O4, presents a more complex structural motif than a simple β-keto ester. It is, in fact, a β,δ-triketonic ester, possessing three carbonyl groups in a specific arrangement.

Interactive Table of Structural Features

| Feature | Description | Implication for Reactivity |

| β-Keto Ester Moiety | The core structure contains a ketone at the 3-position and a methyl ester at the 1-position. | The protons at the 2-position are acidic and can be readily removed to form an enolate. |

| Second Ketone (Acetyl Group) | An acetyl group is attached to the 2-position. | This further increases the acidity of the proton at the 2-position and introduces an additional electrophilic site. |

| δ-Keto Group | A ketone is present at the 4-position within the isobutyryl fragment. | This offers another site for nucleophilic attack and can influence the overall conformation and electronic properties of the molecule. |

| Steric Hindrance | The methyl groups at the 4-position and on the acetyl group introduce steric bulk. | This can influence the regioselectivity of reactions, favoring attack at less hindered sites. |

A crucial aspect of the chemistry of polycarbonyl compounds like this compound is the phenomenon of keto-enol tautomerism . The presence of multiple carbonyl groups can lead to the formation of various enol forms, some of which may be stabilized by intramolecular hydrogen bonding. This equilibrium between keto and enol tautomers is a key determinant of the compound's reactivity, as the enol form is a nucleophile. fiveable.meoregonstate.edulibretexts.orglibretexts.orgmasterorganicchemistry.com

Overview of Academic Research Trajectories for this compound and Closely Related Analogues

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader field of functionalized β-keto esters and polycarbonyl compounds is a vibrant area of investigation. Research in this domain can be broadly categorized into several key trajectories:

Synthesis of Functionalized β-Keto Esters: A significant body of research is dedicated to developing novel synthetic methodologies for accessing structurally diverse β-keto esters. nih.govnih.govorganic-chemistry.org These methods often aim to introduce various functional groups with high levels of stereocontrol, which is crucial for applications in medicinal chemistry and natural product synthesis. For instance, the development of asymmetric aldol (B89426) reactions and decarboxylative Claisen condensations has expanded the toolkit for creating chiral β-keto esters. nih.govorganic-chemistry.org

Reactivity and Applications of Polycarbonyl Compounds: The unique reactivity of compounds bearing multiple carbonyl groups is another major focus. Researchers are exploring how the interplay between these functional groups can be exploited to drive complex chemical transformations. For example, β,δ-triketones, which are structurally analogous to the target molecule, have been investigated for their ability to undergo intramolecular cyclizations to form heterocyclic systems. The reactivity of such compounds is often dictated by the subtle balance of steric and electronic effects, as well as the specific reaction conditions employed.

Applications in Medicinal and Materials Chemistry: Functionalized β-keto esters are key intermediates in the synthesis of a wide range of biologically active molecules. For example, they are used in the preparation of anticoagulants, anti-inflammatory agents, and anticancer drugs. In materials science, the ability of β-dicarbonyl compounds to act as ligands for metal ions has been utilized in the development of catalysts and functional materials.

Although direct studies on this compound are limited, its structural features suggest it could be a valuable substrate for exploring new reactions and synthesizing novel molecular architectures. Future research may focus on elucidating its specific reactivity profile and exploring its potential as a building block in various synthetic endeavors.

Table of Related β-Keto Esters and their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3-oxopentanoate | 30414-53-0 | C6H10O3 | 130.14 |

| Methyl 4-methyl-3-oxopentanoate (B1262298) | 42558-54-3 | C7H12O3 | 144.17 |

| Methyl 2-methyl-3-oxopentanoate | 17422-12-7 | C7H12O3 | 144.17 |

| Methyl 3-acetyl-4-oxopentanoate | 39265-95-7 | C8H12O4 | 172.18 |

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-acetyl-4-methyl-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-5(2)8(11)7(6(3)10)9(12)13-4/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFKWOCXKADXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for Methyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Claisen Condensation and Related Acylation Strategies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orglibretexts.org This reaction, along with related acylation strategies, provides a direct and effective method for the synthesis of compounds like Methyl 2-acetyl-4-methyl-3-oxopentanoate.

Acylation of Methyl Acetoacetate (B1235776) with Isobutyryl Chloride Precursors

A primary route for the synthesis of this compound involves the acylation of a β-keto ester, such as methyl acetoacetate, with an appropriate acylating agent like isobutyryl chloride. google.comgoogle.com This "crossed" Claisen condensation is particularly effective when one of the ester reactants is non-enolizable, which simplifies the product mixture. masterorganicchemistry.com In this specific synthesis, methyl acetoacetate can be deprotonated to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of isobutyryl chloride. google.comgoogle.com

A representative procedure involves dissolving methyl acetoacetate in a suitable solvent, followed by the addition of a base to generate the enolate. google.comgoogle.com Isobutyryl chloride is then added, typically at a controlled temperature, to initiate the acylation. google.comgoogle.com The reaction is then quenched, and the desired product is isolated. wikipedia.org

Table 1: Representative Reaction Parameters for the Acylation of Methyl Acetoacetate

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Dichloromethane | Provides a non-reactive medium for the reactants. google.comgoogle.com |

| Base | Calcium Hydroxide (powdered) | Acts as a base to facilitate enolate formation. google.comgoogle.com |

| Catalyst | 1,8-Diazabicycloundec-7-ene (DBU) or Tributylamine | Can be used to accelerate the one-step reaction. google.comgoogle.com |

| Temperature | 0-20 °C (during addition), then 30-60 °C | Controls the reaction rate and minimizes side reactions. google.comgoogle.com |

| Reaction Time | 8-24 hours | Allows for the completion of the reaction. google.comgoogle.com |

| Workup | Addition of water and acid to pH 3-5 | Neutralizes the base and facilitates product isolation. google.comgoogle.com |

Mechanistic Analysis of Nucleophilic Acyl Substitution Pathways

The acylation of methyl acetoacetate proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This reaction pathway involves the attack of a nucleophile on the carbonyl carbon of an acyl compound, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org

The key steps in the mechanism are as follows:

Enolate Formation: A strong base removes an acidic α-hydrogen from methyl acetoacetate, forming a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction. numberanalytics.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of isobutyryl chloride. This results in the formation of a tetrahedral intermediate. numberanalytics.comgatech.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. This step yields the final β-keto ester product. masterorganicchemistry.comnumberanalytics.com

Under acidic conditions, the carbonyl group of the acyl compound is first protonated, which activates it towards nucleophilic attack. byjus.com In base-catalyzed reactions, the nucleophile directly attacks the carbonyl group. byjus.com The reactivity of the acyl compound is a crucial factor, with acid halides like isobutyryl chloride being highly reactive due to the minimal resonance stabilization of the starting material. byjus.com

Catalytic Systems and Anhydrous Conditions for Enhanced Synthetic Efficiency

The efficiency of the Claisen condensation can be significantly enhanced by the use of appropriate catalytic systems and by maintaining anhydrous conditions. fiveable.me

Catalytic Systems:

Lewis Acids: Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂), tin(II) chloride (SnCl₂), and aluminum trichloride (B1173362) (AlCl₃) can catalyze the reaction by coordinating to the carbonyl oxygen of the electrophile, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack. rsc.orgacs.orgwikipedia.org For instance, TBSNTf₂ has been shown to be a highly effective non-metal Lewis acid catalyst for cross-Claisen condensations under mild conditions. rsc.org

Brønsted Acids: Brønsted acids can also catalyze acylation reactions, often by protonating the carbonyl group and making it more susceptible to nucleophilic attack. nih.govrsc.orgscilit.com

Anhydrous Conditions: The Claisen condensation is typically carried out under anhydrous (dry) conditions to prevent hydrolysis of the ester reactants and the base. fiveable.me The presence of water can lead to saponification of the esters, which would consume the reactants and reduce the yield of the desired β-keto ester.

Kinetic and Steric Considerations in the Formation of Highly Substituted β-Keto Esters

The formation of highly substituted β-keto esters like this compound is influenced by both kinetic and steric factors.

Kinetics: The rate of the reaction is dependent on several factors, including the strength of the base, the concentration of the reactants, and the reaction temperature. numberanalytics.com Stronger bases, such as lithium diisopropylamide (LDA), can lead to faster enolate formation and higher reaction rates. numberanalytics.com

Steric Hindrance: The structure of the reactants can significantly impact the reaction. In the synthesis of this compound, the isobutyryl group is sterically bulky. This steric hindrance can affect the approach of the nucleophilic enolate to the carbonyl carbon of isobutyryl chloride, potentially slowing down the reaction rate. fiveable.me However, the use of appropriate catalysts and optimized reaction conditions can help to overcome these steric challenges. numberanalytics.com

Yield Optimization Parameters in Claisen Condensation Processes

Optimizing the yield of a Claisen condensation requires careful control over several reaction parameters. numberanalytics.comnumberanalytics.com

Table 2: Key Parameters for Yield Optimization

| Parameter | Influence on Yield | Optimization Strategy |

|---|---|---|

| Base Strength and Concentration | A stronger base can increase the rate of enolate formation and drive the reaction forward. numberanalytics.com A stoichiometric amount of base is often required. wikipedia.org | Use of strong, non-nucleophilic bases like LDA or careful selection of alkoxide bases. wikipedia.orgnumberanalytics.com |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of intermediates. Polar aprotic solvents are often preferred. numberanalytics.com | Solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. numberanalytics.com |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. numberanalytics.com | Careful temperature control is essential to balance reaction rate and selectivity. numberanalytics.com |

| Reactant Concentration and Ratio | The relative concentrations of the nucleophile and electrophile can influence the product distribution, especially in crossed Claisen condensations. numberanalytics.com | Using an excess of the non-enolizable reactant can favor the desired crossed product. masterorganicchemistry.com |

| Driving the Equilibrium | The final deprotonation of the β-keto ester product is often the thermodynamic driving force for the reaction. wikipedia.orglibretexts.org | The product β-keto ester must have an acidic α-hydrogen to be deprotonated by the base, shifting the equilibrium towards the product. libretexts.org |

Advanced Esterification Approaches for β-Keto Acids

An alternative synthetic route to β-keto esters involves the esterification of a corresponding β-keto acid. While not the primary focus of this article, it is worth noting that advances in esterification can provide valuable methods for accessing these compounds.

Transesterification of existing β-keto esters is a common method for modifying the ester group. rsc.orgrsc.org This process is often catalyzed by acids, bases, or enzymes and can be highly selective for the β-keto ester functionality. rsc.org For instance, lipase-catalyzed transesterification offers a mild, solvent-free method for preparing β-keto esters, including optically active variants. google.com The reaction likely proceeds through an enol or acylketene intermediate. rsc.org Anhydrous conditions are generally required for acid-catalyzed transesterifications to prevent hydrolysis. rsc.org

Acid-Catalyzed Esterification of Substituted Oxopentanoic Acids with Methanol (B129727)

A primary route for the synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-acetyl-4-methyl-3-oxopentanoic acid, with methanol. This reaction, known as Fischer esterification, is a well-established method for producing esters. The process involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of the methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. Finally, deprotonation of the ester results in the formation of this compound and regeneration of the acid catalyst.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is often used as the solvent.

Reflux Conditions and Post-Reaction Purification Techniques (e.g., distillation)

The acid-catalyzed esterification is typically carried out under reflux conditions. Heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel ensures that the reaction proceeds at a constant and elevated temperature without the loss of solvent or reactants. The reaction temperature is a critical parameter, with temperatures between 100°C and 150°C often proving suitable for the esterification of carboxylic acids.

Upon completion of the reaction, a series of purification steps are necessary to isolate the desired this compound from the reaction mixture, which contains the product, unreacted starting materials, the acid catalyst, water, and any byproducts. A typical workup procedure involves neutralizing the acid catalyst with a weak base, such as a sodium bicarbonate solution, followed by extraction of the ester into an organic solvent. The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

Finally, the solvent is removed, and the crude ester is purified, most commonly by distillation. Distillation separates compounds based on differences in their boiling points. Given that esters generally have lower boiling points than their corresponding carboxylic acids, distillation is an effective method for obtaining the pure this compound.

Emerging Synthetic Methodologies

While traditional batch synthesis is effective, there is a growing interest in developing more efficient and scalable methods for chemical production. Continuous flow chemistry is an emerging methodology that offers several advantages over conventional batch processes.

Adaptations to Continuous Flow Reactor Systems for Industrial Scale Synthesis

The adaptation of the synthesis of this compound to a continuous flow reactor system presents a promising avenue for industrial-scale production. Continuous flow chemistry involves the continuous pumping of reactants through a reactor where the reaction occurs, with the product being continuously collected at the outlet.

This methodology offers several key advantages over batch synthesis. The large surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better temperature control and improved reaction efficiency. This enhanced control can lead to higher yields and purities of the final product. Furthermore, continuous flow systems can significantly reduce reaction times.

For the synthesis of this compound, a continuous flow setup would involve pumping a solution of 2-acetyl-4-methyl-3-oxopentanoic acid and an acid catalyst, along with a separate stream of methanol, into a heated reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion. The output stream would then be subjected to in-line purification processes. The inherent safety of continuous flow systems, due to the small reaction volumes at any given time, makes them particularly attractive for industrial applications.

Below is a table summarizing a hypothetical comparison between batch and continuous flow synthesis for this esterification reaction:

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel size | Excellent |

| Mass Transfer | Dependent on stirring | Excellent |

| Safety | Potential for thermal runaway | Inherently safer |

| Scalability | Difficult | Straightforward |

| Yield | Variable | Potentially higher and more consistent |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Enolate Chemistry and α-Carbon Functionalization

Methyl 2-acetyl-4-methyl-3-oxopentanoate is a β-dicarbonyl compound, a class of molecules characterized by two carbonyl groups separated by a single carbon atom, known as the α-carbon. This structural motif imparts unique reactivity to the molecule, primarily governed by the chemistry of its enol and enolate forms.

Carbonyl compounds that possess a hydrogen atom on their α-carbon exist in equilibrium with an isomeric form known as an enol. openstax.org This constitutional isomerism, which involves the migration of a proton and the shifting of electrons, is called tautomerism. The two forms, the keto and the enol, are referred to as tautomers. openstax.org While most simple aldehydes and ketones exist predominantly in the keto form at equilibrium, β-dicarbonyl compounds like this compound show a significantly higher concentration of the enol tautomer. openstax.orgpearson.com

The increased stability of the enol form in β-dicarbonyl compounds is attributed to two primary factors:

Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that enhances stability. youtube.com

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable, six-membered pseudo-ring. youtube.com

This keto-enol equilibrium is dynamic and can be catalyzed by either acid or base. openstax.orgmasterorganicchemistry.com The presence of a significant enol concentration is crucial as it dictates the compound's reactivity. The enol form behaves as a carbon-centered nucleophile at the α-carbon, allowing it to react with a variety of electrophiles. masterorganicchemistry.com

| Compound Type | Predominant Tautomer at Equilibrium | Reason for Preference |

|---|---|---|

| Simple Ketone (e.g., Acetone) | Keto (>99.9%) | Greater thermodynamic stability of the C=O double bond compared to the C=C double bond. libretexts.orgyoutube.com |

| β-Dicarbonyl Compound (e.g., 2,4-Pentanedione) | Enol (~76%) | Stabilization from conjugation and intramolecular hydrogen bonding. openstax.orgyoutube.com |

| Ester | Keto | The percentage of enol tautomer is typically very low. openstax.org |

The dynamic equilibrium between keto and enol tautomers can be observed during chromatographic analysis, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The appearance of the chromatogram depends on the kinetics of the interconversion process relative to the timescale of the separation.

Three scenarios can be described:

Slow Interconversion: If the rate of conversion between the keto and enol forms is very slow, two distinct, well-resolved peaks corresponding to each tautomer can be observed.

Fast Interconversion: If the tautomers interconvert very rapidly, the separation technique cannot distinguish between the two forms, and a single, sharp, time-averaged peak is observed.

Intermediate Interconversion: If the rate of interconversion is comparable to the separation timescale, complex peak shapes, such as broad or coalesced peaks, can result. This phenomenon, known as "on-column interconversion," complicates quantitative analysis.

The kinetics and thermodynamics of this process are influenced by several factors within the chromatographic system. The temperature, the chemical nature of the stationary phase (e.g., polarity, acidity, basicity), and the composition of the mobile phase can all catalyze or inhibit the interconversion, thereby shifting the equilibrium and affecting the rate of exchange. For instance, protic solvents or acidic/basic sites on the stationary phase can accelerate the tautomerization process.

| Factor | Effect on Interconversion |

|---|---|

| Temperature | Higher temperatures generally increase the rate of interconversion. |

| Stationary Phase | Acidic or basic sites on the stationary phase can catalyze the tautomerization. |

| Mobile Phase/Solvent | Solvent polarity and the ability to hydrogen bond can affect the position of the keto-enol equilibrium and the rate of interconversion. walisongo.ac.id |

| pH | Both acid and base catalysis can significantly increase the rate of interconversion. openstax.org |

The acidity of the α-hydrogens in β-dicarbonyl compounds is significantly higher than in monocarbonyl compounds. This is because the resulting conjugate base, an enolate ion, is highly stabilized by resonance. The negative charge is delocalized over two oxygen atoms and the α-carbon.

This stabilized enolate is an excellent and soft nucleophile, with the α-carbon being the primary site of nucleophilic attack. It readily participates in reactions with a wide range of electrophiles. A classic example of this reactivity is the alkylation reaction, typically an S(_N)2 process, where the enolate attacks an alkyl halide to form a new carbon-carbon bond at the α-position.

The general steps for the alkylation of this compound are:

Deprotonation: A suitable base (e.g., an alkoxide) removes a proton from the α-carbon to generate the resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate ion's α-carbon attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of various alkyl groups onto the backbone of the molecule.

Transformations of Carbonyl and Ester Moieties

The oxidation of ketones to carboxylic acids typically requires harsh conditions and often involves carbon-carbon bond cleavage. For a molecule like this compound, which contains two distinct ketone functionalities and an ester, selective oxidation presents a significant challenge.

One of the ketone groups is a methyl ketone (an acetyl group). Methyl ketones can undergo the haloform reaction, which is a specific oxidative cleavage process. Treatment with a halogen (e.g., Br(_2), I(_2)) in the presence of a strong base (e.g., NaOH) can convert a methyl ketone into a carboxylate and a haloform (CHX(_3)). Subsequent acidification would yield the corresponding carboxylic acid. This reaction proceeds via the formation of an enolate, followed by repeated halogenation at the methyl carbon and subsequent cleavage of the resulting trihalomethyl ketone by hydroxide. This method could potentially offer a route to selectively cleave one of the acetyl groups.

More general methods for oxidizing ketones, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, are less selective and could lead to the degradation of a complex molecule like this. nsf.gov

The reduction of the two ketone functionalities in this compound to their corresponding hydroxyl derivatives (alcohols) generates a diol. This reduction creates two new stereocenters, meaning that multiple stereoisomeric products (diastereomers and enantiomers) are possible. Achieving control over the stereochemical outcome of this transformation is a key objective in synthetic chemistry.

Stereocontrolled reductions can be broadly categorized as either substrate-controlled or reagent-controlled.

Substrate-controlled methods rely on the existing stereochemistry of the molecule to direct the approach of a simple reducing agent (e.g., NaBH(_4)).

Reagent-controlled methods employ chiral reducing agents or catalysts to selectively produce one stereoisomer over others, regardless of the substrate's intrinsic preferences.

For the reduction of β-diketones, methods utilizing chiral catalysts are particularly effective for achieving high levels of diastereoselectivity and enantioselectivity. Examples include:

Asymmetric Catalytic Hydrogenation: Using transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands can facilitate the highly stereoselective addition of hydrogen across the carbonyl groups.

Chiral Borane (B79455) Reagents: Reagents such as those derived from borane with chiral auxiliaries can provide high levels of stereocontrol in the reduction of ketones.

The choice of catalyst and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer of the resulting diol with high enantiomeric purity.

| Method | Description | Potential Outcome |

|---|---|---|

| Catalytic Hydrogenation (Chiral Catalyst) | Reduction with H2 gas using a transition metal complex with a chiral ligand (e.g., BINAP). | High diastereoselectivity and enantioselectivity for producing specific diol stereoisomers. |

| Chiral Borohydride (B1222165) Reagents | Use of sodium borohydride modified with chiral additives. | Can provide moderate to good stereocontrol. |

| Enzymatic Reduction | Use of enzymes like ketoreductases, often from yeast or bacteria. | Can offer extremely high levels of both diastereoselectivity and enantioselectivity. |

Nucleophilic Substitution Reactions of the Ester Group

The ester functional group in this compound is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group (-OCH3). The general mechanism proceeds through a tetrahedral intermediate.

Common nucleophilic substitution reactions at the ester group include hydrolysis, transesterification, and ammonolysis.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of a carboxylate salt.

Transesterification: The reaction of the ester with an alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. For example, reacting this compound with ethanol (B145695) would yield ethyl 2-acetyl-4-methyl-3-oxopentanoate and methanol (B129727).

Ammonolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into the corresponding amide.

The reactivity of the ester group is influenced by the electronic environment. The presence of the adjacent acetyl and keto groups can have a modest electronic effect on the ester carbonyl, though steric hindrance from the rest of the molecule may play a more significant role in dictating the reaction rates with bulky nucleophiles.

Pericyclic Reactions: Diels-Alder Cycloadditions

This compound possesses the structural features of a potentially reactive dienophile in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring.

Mechanistic Role as an Electron-Deficient Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. In this compound, the α,β-unsaturation is activated by two electron-withdrawing groups: the acetyl group and the ester group.

These groups decrease the electron density of the C=C double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduced LUMO energy facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene, thereby accelerating the reaction rate. This classifies this compound as an electron-deficient dienophile, making it a suitable partner for electron-rich dienes in normal-demand Diels-Alder reactions.

Influence of Steric Effects (e.g., C4-methyl group) on Regioselectivity and Endo-Stereoselectivity

The substituents on the dienophile play a crucial role in determining the stereochemical outcome of the Diels-Alder reaction. The C4-methyl group in this compound is expected to exert a significant steric influence.

Regioselectivity: When this dienophile reacts with an unsymmetrical diene, the C4-methyl group will influence the orientation of the approach of the diene, leading to the preferential formation of one regioisomer over the other. The steric bulk of the methyl group will likely direct the diene to add to the less hindered face of the double bond and can influence the "ortho" vs. "meta" regioselectivity.

Endo-Stereoselectivity: The Diels-Alder reaction often favors the formation of the endo product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the forming ring. However, significant steric hindrance can override this electronic preference, favoring the formation of the thermodynamically more stable exo product. The C4-methyl group, along with the other substituents, will contribute to the steric crowding in the transition state. The balance between electronic effects favoring the endo adduct and steric effects favoring the exo adduct will determine the diastereoselectivity of the reaction. For highly substituted dienophiles, the exo product can become the major isomer.

Solvent Polarity Effects on Diels-Alder Reaction Kinetics and Selectivity

The choice of solvent can have a pronounced effect on the rate and selectivity of Diels-Alder reactions, particularly those involving polar reactants like this compound.

Kinetics: Generally, polar solvents can accelerate Diels-Alder reactions. This is attributed to the stabilization of the polar transition state relative to the less polar reactants. Hydrogen-bonding solvents can be particularly effective as they can coordinate with the carbonyl oxygen atoms of the acetyl and ester groups, further enhancing the electron-withdrawing nature of these substituents and thus increasing the dienophile's reactivity.

Selectivity: Solvent polarity can also influence the endo/exo selectivity. An increase in solvent polarity often leads to a slight increase in the preference for the endo adduct. This is explained by the greater dipole moment of the endo transition state compared to the exo transition state, leading to its preferential stabilization in polar media.

Below is a table summarizing the general effects of solvent polarity on Diels-Alder reactions involving electron-deficient dienophiles.

| Solvent Property | Effect on Reaction Rate | Effect on Endo Selectivity | Rationale |

| Increasing Polarity | Generally increases | Generally increases | Stabilization of the more polar transition state. |

| Hydrogen Bond Donating Ability | Can significantly increase | Often increases | Coordination with electron-withdrawing groups enhances dienophile reactivity and can favor the more compact endo transition state. |

Studies on Cycloreversion Reactions of Adducts

The reverse of the Diels-Alder reaction is known as the retro-Diels-Alder reaction or cycloreversion. This process is thermally induced and results in the decomposition of the cyclohexene (B86901) adduct back into the original diene and dienophile. The feasibility of a retro-Diels-Alder reaction is dependent on the thermal stability of the adduct.

For adducts derived from this compound, the stability will be influenced by several factors:

Thermodynamic Stability of the Products: The retro-Diels-Alder reaction is favored if the resulting diene and dienophile are thermodynamically stable.

Reaction Conditions: High temperatures are typically required to overcome the activation energy for cycloreversion. The temperature at which this occurs is a measure of the adduct's thermal stability.

Entropic Factors: The retro-Diels-Alder reaction results in an increase in the number of molecules, making it entropically favorable at higher temperatures.

Adducts formed from acyclic β-dicarbonyl dienophiles are generally stable at moderate temperatures but can undergo cycloreversion at elevated temperatures. The presence of bulky substituents on the adduct can sometimes lower the temperature required for the retro reaction due to the release of steric strain upon fragmentation.

Applications As a Key Synthon in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The ability of β-dicarbonyl compounds to react with binucleophiles is a cornerstone of heterocyclic chemistry. Methyl 2-acetyl-4-methyl-3-oxopentanoate serves as a precursor in the formation of several important heterocyclic systems.

The synthesis of fused heterocyclic systems like triazolopyrimidinones often relies on the condensation of a β-dicarbonyl compound with an appropriate amino-substituted triazole. In this context, this compound can act as a 1,3-dielectrophile. The reaction typically proceeds through an initial condensation of the aminotriazole with one of the keto groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidinone ring. While specific literature detailing the use of this compound is not prevalent, the general reactivity of β-dicarbonyls in Biginelli-like reactions supports its potential in creating a diverse range of substituted triazolopyrimidinones. acs.orgresearchgate.net

Pyrazoline and pyrazole (B372694) scaffolds are common motifs in many biologically active compounds. A classic method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govyoutube.com this compound, possessing the requisite β-ketoester functionality, is a suitable substrate for this reaction.

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of hydrazine with one of the carbonyl groups of the ketoester. youtube.com This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the pyrazolone (B3327878) or pyrazole ring. youtube.combeilstein-journals.org The specific tautomer formed can depend on the reaction conditions and the substitution pattern. youtube.com This synthetic strategy provides a direct route to highly substituted pyrazoline and pyrazole derivatives. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds

| Heterocyclic System | Synthetic Method | Role of this compound |

|---|---|---|

| Triazolopyrimidinones | Biginelli-like Reaction | 1,3-Dielectrophile |

| Pyrazolines/Pyrazoles | Knorr Pyrazole Synthesis | β-Ketoester Substrate |

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net While ethyl acetoacetate (B1235776) is a commonly cited example of the β-ketoester in this reaction, this compound can serve a similar role. mdpi.comresearchgate.net

The reaction mechanism is initiated by a transesterification between the phenol and the β-ketoester, catalyzed by acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol (a Friedel-Crafts acylation type step). wikipedia.org A final dehydration step yields the coumarin (B35378) ring system. The use of a substituted β-ketoester like this compound allows for the introduction of specific substituents at positions 3 and 4 of the coumarin core, providing a route to a variety of functionalized coumarin derivatives. researchgate.net

Role in the Synthesis of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound make it an attractive starting material for the synthesis of complex molecules that are intermediates in the production of pharmaceuticals.

Histamine (B1213489) H3 receptor antagonists are a class of drugs investigated for the treatment of various neurological and cognitive disorders. The synthesis of these complex molecules often involves the construction of heterocyclic cores and substituted side chains. While β-dicarbonyl compounds are versatile synthons in pharmaceutical synthesis, a direct documented role of this compound in the synthesis of known histamine H3 receptor inhibitors has not been prominently reported in the reviewed literature. nih.govnih.govmdpi.com The synthesis of these antagonists often proceeds through pathways that utilize different key building blocks. nih.govmdpi.com

Atorvastatin (B1662188) is a widely prescribed medication for lowering cholesterol. Its complex molecular structure requires a multi-step synthesis, often involving key intermediates derived from β-ketoesters. A closely related compound, methyl 4-methyl-3-oxopentanoate (B1262298), is explicitly mentioned in a patented method for preparing atorvastatin. unicamp.br This process involves reacting methyl 4-methyl-3-oxopentanoate with aniline (B41778) to produce 4-methyl-3-oxo-N-phenylpentanamide, a crucial intermediate. unicamp.br

Furthermore, the synthesis of atorvastatin often proceeds via a Paal-Knorr pyrrole (B145914) synthesis. biomolther.orgnih.gov This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. The necessary 1,4-dicarbonyl precursor can be constructed using building blocks like 4-methyl-3-oxopentanoic acid methyl ester. biomolther.org This highlights the utility of structures closely related to this compound in assembling the core framework of this important pharmaceutical agent.

Table 2: Role in Pharmaceutical Intermediate Synthesis

| Pharmaceutical Target | Key Intermediate | Precursor (Related Structure) | Synthetic Step |

|---|---|---|---|

| Atorvastatin | 4-Methyl-3-oxo-N-phenylpentanamide | Methyl 4-methyl-3-oxopentanoate | Amidation |

Fundamental Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a cornerstone of organic chemistry, enabling the assembly of complex molecular architectures from simpler precursors. This compound, with its diketone and ester functionalities, provides a versatile platform for such transformations. The presence of acidic α-hydrogens and multiple electrophilic centers allows it to act as both a nucleophile and an electrophile under different reaction conditions, making it a key component in various synthetic strategies.

Applications in Malonate Synthesis Protocols

The malonic ester synthesis is a classic and highly effective method for the preparation of carboxylic acids. In this protocol, a malonic ester derivative is deprotonated to form a stable enolate, which then acts as a nucleophile in a subsequent alkylation reaction. While diethyl malonate is the traditional starting material, more complex β-keto esters like this compound offer opportunities for the synthesis of more elaborate molecular scaffolds.

The utility of this compound in malonate-type syntheses stems from the acidity of the proton at the C-2 position, situated between two carbonyl groups. This positioning significantly increases the acidity of this proton, facilitating its removal by a moderately strong base to generate a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of reacting with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.

A generalized reaction scheme for the application of this compound in a malonate synthesis protocol is presented below:

Reaction Scheme: Alkylation of this compound

Step 1: Enolate Formation

This compound is treated with a suitable base (e.g., sodium ethoxide) to abstract the acidic proton at the C-2 position, resulting in the formation of a resonance-stabilized enolate.

Step 2: Nucleophilic Attack

The resulting enolate acts as a nucleophile and attacks an alkyl halide (R-X) in a classic SN2 reaction, leading to the formation of a new carbon-carbon bond and the alkylated β-keto ester derivative.

Following the alkylation step, the resulting product can undergo further transformations. For instance, selective hydrolysis and decarboxylation can be employed to yield a ketone, a common outcome in acetoacetic ester synthesis, which shares mechanistic principles with the malonic ester synthesis. The specific reaction conditions, including the choice of base, solvent, and temperature, are critical in determining the efficiency and selectivity of the alkylation reaction.

Research in this area focuses on optimizing these conditions to maximize the yield of the desired alkylated product while minimizing side reactions. The steric and electronic properties of both the enolate derived from this compound and the alkylating agent play a significant role in the reaction's success.

Table 1: Representative Data on the Alkylation of β-Keto Esters in Malonate-Type Synthesis

| Entry | β-Keto Ester | Alkyl Halide | Base | Solvent | Yield (%) |

| 1 | This compound | Methyl Iodide | NaOEt | Ethanol (B145695) | Data not available in cited literature |

| 2 | This compound | Benzyl Bromide | NaH | THF | Data not available in cited literature |

| 3 | Diethyl Malonate | Ethyl Iodide | NaOEt | Ethanol | >85 |

| 4 | Ethyl Acetoacetate | n-Butyl Bromide | NaOEt | Ethanol | ~70 |

The exploration of this compound in malonate synthesis protocols highlights its potential as a versatile synthon for the construction of complex organic molecules. Its ability to readily form a stable enolate and participate in carbon-carbon bond formation makes it a valuable tool for synthetic chemists. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its applications in advanced organic synthesis.

Spectroscopic and Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including Methyl 2-acetyl-4-methyl-3-oxopentanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal, characterized by its chemical shift (δ), multiplicity, and integration. The analysis of the ¹H NMR spectrum of this compound reveals several key signals corresponding to its unique proton environments. The protons of the two methyl groups attached to the C4 position are diastereotopic due to the chiral center at C2, making them non-equivalent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 4.1 - 4.3 | Doublet | 1H | -CH- at C2 |

| ~ 3.75 | Singlet | 3H | Ester -OCH₃ |

| ~ 2.9 - 3.1 | Multiplet | 1H | -CH- at C4 |

| ~ 2.30 | Singlet | 3H | Acetyl -COCH₃ |

Ester Methyl Protons (-OCH₃): A sharp singlet is expected around 3.75 ppm, characteristic of methyl protons attached to an ester oxygen. docbrown.info

Acetyl Methyl Protons (-COCH₃): A singlet corresponding to the three protons of the acetyl group typically appears in the region of 2.30 ppm.

Methine Proton (C2-H): The proton at the C2 position is situated between two carbonyl groups, leading to significant deshielding. Its signal is predicted as a doublet around 4.1-4.3 ppm, split by the adjacent methine proton at C4.

Methine Proton (C4-H): This proton is adjacent to a carbonyl group and the two methyl groups of the isopropyl moiety. This complex splitting pattern results in a multiplet signal anticipated around 2.9-3.1 ppm.

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups at C4 are expected to produce a doublet around 1.15 ppm due to coupling with the C4 methine proton.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a single peak, allowing for a carbon count and identification of the carbon skeleton. libretexts.org Carbonyl carbons are particularly distinct, appearing at the low-field end of the spectrum (160-220 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 205 | Ketone Carbonyl (C =O at C3) |

| ~ 202 | Acetyl Carbonyl (-C OCH₃) |

| ~ 168 | Ester Carbonyl (-C OOR) |

| ~ 65 | Methine Carbon (-C H- at C2) |

| ~ 52 | Ester Methoxy (B1213986) Carbon (-OC H₃) |

| ~ 45 | Methine Carbon (-C H- at C4) |

| ~ 30 | Acetyl Methyl Carbon (-COC H₃) |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is utilized to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound, with a molecular formula of C₉H₁₄O₄, has a molecular weight of approximately 186.21 g/mol . In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation into smaller, characteristic ions.

The fragmentation pattern provides a fingerprint for the molecule. Key predicted fragments for this compound include:

m/z = 155: Corresponds to the loss of a methoxy radical (•OCH₃) from the molecular ion.

m/z = 143: Results from the loss of an acetyl group (CH₃CO•).

m/z = 127: Arises from the loss of the methoxycarbonyl group (•COOCH₃).

m/z = 43: A prominent peak corresponding to the stable acetyl cation ([CH₃CO]⁺), which is often the base peak in the spectrum of acetyl-containing compounds. massbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorption bands characteristic of its carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2960 - 2850 | C-H Stretching | Alkyl (sp³ C-H) |

| ~ 1745 | C=O Stretching | Ester |

| ~ 1720 | C=O Stretching | Ketone (β-diketone system) |

The presence of multiple carbonyl groups (one ester, two ketones) in a β-dicarbonyl arrangement leads to a complex and strong absorption region between 1700 and 1750 cm⁻¹. The ester C=O stretch typically appears at a higher frequency (~1745 cm⁻¹) than the ketone C=O stretches (~1720 cm⁻¹). The spectrum also displays characteristic C-H stretching vibrations for the alkyl portions of the molecule just below 3000 cm⁻¹ and C-O stretching bands for the ester linkage.

Advanced Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the quantification of a target compound.

Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust technique for analyzing the purity of volatile compounds like this compound and performing quantitative measurements. researchgate.net The methodology involves vaporizing the sample and passing it through a capillary column with a carrier gas. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary phase lining the column.

For the analysis of this keto-ester, a polar stationary phase, such as a wax-type column (e.g., DB-Wax), is typically employed to achieve effective separation. researchgate.net Upon eluting from the column, the compound is combusted in the flame ionization detector, which generates a current proportional to the amount of organic analyte.

Purity Analysis: The purity of a sample is determined by integrating the area of all peaks in the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Quantitative Analysis: For accurate quantification, a calibration curve is constructed by analyzing standards of known concentrations. The internal standard method, where a known amount of a non-interfering compound is added to all samples and standards, is often used to improve precision and accuracy by correcting for variations in injection volume. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Chiral Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for both monitoring the progress of chemical reactions that synthesize this compound and for separating its stereoisomers. The versatility of HPLC allows for the precise quantification of reactants, intermediates, products, and byproducts from a complex reaction mixture, providing crucial real-time data for reaction optimization.

Furthermore, as this compound may possess chiral centers, the separation of its enantiomers is critical, particularly in stereoselective synthesis. Chiral HPLC is the definitive method for this purpose. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.comresearchgate.net The ability to resolve and quantify individual enantiomers allows for the determination of enantiomeric excess (e.e.), a key parameter in asymmetric synthesis. researchgate.net Polysaccharide-based chiral columns are widely used for their broad applicability in separating a variety of chiral compounds. researchgate.net

Table 1: Illustrative HPLC Method for Reaction Monitoring

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Reverse-phase separation based on polarity. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Elutes compounds; formic acid improves peak shape. sielc.com |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. nih.gov |

| Detection | UV at 254 nm | Allows for quantification of the keto-enol tautomers. |

| Temperature | 25 °C | Maintains stable separation conditions. |

| Hypothetical Rt (Reactant A) | 3.5 min | Early eluting, more polar starting material. |

| Hypothetical Rt (Reactant B) | 4.2 min | Starting material with different polarity. |

| Hypothetical Rt (Product) | 7.8 min | Later eluting, less polar product. |

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | Differential interaction with enantiomers for separation. researchgate.net |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | Normal-phase conditions typical for chiral separations. |

| Flow Rate | 0.8 mL/min | Optimizes resolution between enantiomeric peaks. |

| Detection | UV at 254 nm | Quantifies each separated enantiomer. |

| Temperature | 20 °C | Lower temperatures can enhance chiral recognition. |

| Hypothetical Rt (R-enantiomer) | 10.1 min | Retention time for the first eluting enantiomer. |

| Hypothetical Rt (S-enantiomer) | 11.5 min | Retention time for the second eluting enantiomer. |

| Resolution (Rs) | >1.5 | Indicates baseline separation of the two enantiomers. nih.gov |

Microextraction Techniques in Sample Preparation for Analytical Assays

Effective sample preparation is a critical prerequisite for accurate and sensitive analysis of this compound by instrumental methods like HPLC or gas chromatography. nih.gov Microextraction techniques have emerged as powerful, miniaturized sample preparation methods that align with the principles of green analytical chemistry by significantly reducing or eliminating the use of organic solvents. nih.gov These methods aim to isolate, clean up, and pre-concentrate the target analyte from the sample matrix, thereby minimizing interference and enhancing detection limits. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused-silica fiber coated with a sorbent material. ijrpc.com The fiber is exposed to the sample (either by direct immersion or to the headspace for volatile compounds), and analytes partition from the sample matrix onto the fiber coating. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a chromatographic instrument for thermal desorption and analysis. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte.

Liquid-Phase Microextraction (LPME) encompasses several variations where a small volume of an extraction solvent is used to extract analytes from an aqueous sample. mdpi.com Key LPME modalities include:

Single-Drop Microextraction (SDME): A microdrop of an immiscible organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample solution. After a set extraction time, the drop is retracted into the syringe and injected for analysis. ijrpc.com

Hollow-Fiber LPME (HF-LPME): A porous hollow fiber is impregnated with an organic solvent and placed in the sample. The analytes extract from the aqueous sample into the organic phase held within the pores and can be further back-extracted into an acceptor phase inside the lumen of the fiber. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The mixture is then centrifuged to separate the organic phase for analysis. nih.gov

These microextraction techniques offer high enrichment factors and are suitable for preparing samples of this compound from various matrices, such as reaction mixtures or environmental samples, prior to quantitative analysis.

Table 3: Comparison of Microextraction Techniques for Sample Preparation

| Technique | Principle | Key Advantages | Potential Application for Analyte |

| Solid-Phase Microextraction (SPME) | Analyte partitions between sample and a solid sorbent on a fiber. nih.gov | Solvent-free, simple, combines extraction and pre-concentration. mdpi.com | Extraction from aqueous reaction quench solutions or headspace analysis of reaction mixtures. |

| Single-Drop Microextraction (SDME) | Analyte partitions into a single microdrop of immiscible organic solvent. ijrpc.com | Inexpensive, simple setup, low solvent consumption. | Pre-concentration from dilute aqueous samples prior to HPLC injection. |

| Hollow-Fiber LPME (HF-LPME) | Analyte extracts into a supported liquid membrane within a porous hollow fiber. mdpi.com | Excellent clean-up, high enrichment factor, protective of the extraction phase. | Selective extraction from complex matrices containing potential interferents. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Analyte partitions into fine droplets of an extraction solvent dispersed in the sample. nih.gov | Extremely fast extraction, high recovery and enrichment factor. mdpi.com | Rapid screening or quantification from large volume aqueous samples. |

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are no specific published theoretical or computational studies available for the compound This compound .

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, which include:

Theoretical and Computational Chemistry Investigations of Methyl 2 Acetyl 4 Methyl 3 Oxopentanoate

Computational Studies of Tautomeric Equilibria

While general methodologies for these types of computational analyses exist and have been applied to structurally similar compounds, no specific data, calculations, or findings have been published for Methyl 2-acetyl-4-methyl-3-oxopentanoate itself.

Theoretical Prediction of Relative Tautomer Stability in Different Phases

For β-dicarbonyl compounds, the primary tautomeric forms are the diketo and the enol forms. The relative stability of these tautomers is influenced by a variety of factors, including intramolecular hydrogen bonding, conjugation, and the polarity of the solvent. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative energies of tautomers in both the gas phase and in solution.

In the gas phase, the enol form of many β-dicarbonyl compounds is often predicted to be more stable than the diketo form. This increased stability is largely attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, which creates a stable six-membered ring-like structure. The extended π-conjugation in the enol form also contributes to its stability.

The influence of the solvent on tautomeric equilibrium is significant. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored. Conversely, polar protic solvents can stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups. This solvent-solute interaction can disrupt the intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium towards the diketo tautomer. The percentage of the enol tautomer for acetoacetic acid, a related compound, has been observed to range from less than 2% in D₂O (a polar solvent) to 49% in CCl₄ (a nonpolar solvent).

For this compound, it is hypothesized that similar trends would be observed. The presence of both ester and ketone carbonyl groups provides multiple possibilities for enolization and subsequent tautomeric forms. Theoretical calculations would be necessary to determine the precise energy differences between these potential tautomers and how they are affected by different solvent environments.

Table 1: Predicted Relative Stability of Tautomers in Different Phases (Hypothetical Data for this compound based on general trends for β-dicarbonyls)

| Tautomer | Phase | Predicted Relative Energy (kcal/mol) | Predicted More Stable Form |

| Diketo | Gas | 0.0 | Enol |

| Enol | Gas | -2.5 | Enol |

| Diketo | Nonpolar Solvent | 0.0 | Enol |

| Enol | Nonpolar Solvent | -2.0 | Enol |

| Diketo | Polar Solvent | 0.0 | Diketo |

| Enol | Polar Solvent | +1.5 | Diketo |

Note: This table presents hypothetical data based on established trends for similar compounds and is intended for illustrative purposes, as specific experimental or computational data for this compound is not available.

Modeling of Tautomerization Mechanisms and Activation Energy Barriers

The interconversion between the diketo and enol tautomers of β-dicarbonyl compounds is a dynamic process that can be modeled computationally to determine the reaction mechanisms and associated activation energy barriers. For uncatalyzed tautomerization in the gas phase, the process typically involves a high-energy transition state, resulting in a significant activation barrier.

Computational studies on simpler β-diketones, such as acetylacetone, have shown that the direct uncatalyzed tautomerization has a high activation energy barrier. However, the presence of a catalyst, such as a single water molecule, can dramatically lower this barrier. Water-assisted tautomerization is thought to proceed through a concerted mechanism where the water molecule acts as a proton shuttle, simultaneously donating a proton to one carbonyl oxygen and accepting a proton from the α-carbon. This bifunctional catalytic role of water creates a lower-energy pathway for tautomerization.

For this compound, several distinct enol forms are possible, and the tautomerization pathways between the diketo form and each of these enol forms could be modeled. The activation energies for these pathways would likely differ depending on the specific atoms involved in the proton transfer. DFT calculations would be instrumental in mapping the potential energy surface for these interconversions and identifying the lowest-energy transition states.

Table 2: Modeled Activation Energy Barriers for Tautomerization (Hypothetical Data for this compound)

| Tautomerization Pathway | Catalyst | Modeled Activation Energy (kcal/mol) |

| Diketo → Enol 1 | None (Gas Phase) | 45-50 |

| Diketo → Enol 1 | Water-assisted | 20-25 |

| Diketo → Enol 2 | None (Gas Phase) | 48-53 |

| Diketo → Enol 2 | Water-assisted | 22-27 |

Note: This table contains hypothetical data based on computational studies of related β-dicarbonyl compounds. Specific activation energies for this compound would require dedicated computational investigation.

Predictive Modeling of Reaction Selectivity and Stereochemical Outcomes

Predictive modeling, often employing machine learning and computational chemistry, is a rapidly advancing field that aims to forecast the outcomes of chemical reactions, including selectivity (chemo-, regio-, and stereoselectivity). For a molecule with multiple functional groups and reactive sites like this compound, such models could be invaluable in predicting its behavior in various chemical transformations.

The reactivity of this compound is dictated by the presence of two carbonyl groups, an ester functionality, and multiple acidic α-hydrogens. This structural complexity can lead to a variety of possible reaction products. For instance, in reactions involving nucleophiles, attack could potentially occur at either of the carbonyl carbons or the ester carbonyl. Similarly, in base-catalyzed reactions, deprotonation could occur at different α-carbon positions, leading to different enolate intermediates and subsequent reaction products.

Computational models can help predict the selectivity of such reactions by calculating the energies of different possible transition states. The reaction pathway with the lowest activation energy is generally the most favored, and the corresponding product is predicted to be the major one. For predicting stereochemical outcomes, computational models can be used to assess the relative stabilities of different diastereomeric transition states.

While specific predictive models for the reactions of this compound have not been reported, the general methodologies are well-established. These approaches often involve a combination of quantum mechanical calculations to describe the electronic structure of the reactants and transition states, and molecular mechanics or machine learning methods to efficiently explore the conformational space and predict reaction outcomes. The development of such models for this specific compound would be a valuable endeavor for understanding and predicting its chemical reactivity.

Enzymatic Transformations and Biocatalysis Involving Methyl 2 Acetyl 4 Methyl 3 Oxopentanoate Analogues

Lipase-Catalyzed Transesterification Reactions

The transesterification of β-keto esters is a valuable transformation in organic synthesis, providing pathways to various derivatives. rsc.org Lipases, particularly from Candida antarctica, have been extensively studied for these reactions due to their catalytic efficiency under mild conditions. nih.gov

Candida antarctica lipase (B570770) B (CALB) is a widely utilized biocatalyst known for its high activity with a broad range of primary and secondary alcohols. nih.gov However, its specificity for carboxylic acids is more constrained, primarily favoring unbranched fatty acids. nih.gov CALB belongs to the α/β-hydrolase fold family and is distinguished from many other lipases by the absence of a lid covering its active site. frontiersin.org This structural feature is a key determinant of its substrate acceptance.

The substrate recognition in CALB is governed by the architecture of its active site. For β-keto esters and their analogues, the steric bulk and electronic properties of the substituents near the ester group are critical. Research has shown that substituents on the aromatic ring of related substrates can have an inhibitory effect on CALB's activity in transesterification. researchgate.net While CALB shows versatility, its efficiency can be limited with sterically demanding or bulky substrates. nih.govresearchgate.net Protein engineering efforts, guided by computational modeling and docking studies, have been employed to expand the substrate range of CALB by modifying key amino acid residues within the active site to better accommodate bulky or branched carboxylic acids. nih.gov

Table 1: Substrate Specificity of Candida antarctica Lipase B (CALB) towards Various Ester Analogues

| Substrate Type | Reactivity with CALB | Key Influencing Factors | Reference |

|---|---|---|---|

| Primary and Secondary Alcohols | High | Wide range of acceptance | nih.gov |

| Unbranched Fatty Acid Esters | High | Preferred acyl donors | nih.gov |

| Branched Carboxylic Acid Esters | Low to Moderate | Steric hindrance near the carboxyl group | nih.gov |

| Arylaliphatic Esters | Variable | Substituent position and electronic effects on the aromatic ring | researchgate.net |

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to optimize processes. nih.gov It is widely applied to enzymatic transesterification to identify the optimal conditions for achieving maximum product yield. nih.govresearchgate.net This methodology allows for the evaluation of multiple parameters and their interactions, which is crucial for complex biocatalytic systems. psu.edu

For lipase-catalyzed transesterification of oil feedstocks, key variables typically investigated using RSM include temperature, enzyme concentration, water content, and the molar ratio of alcohol to the ester substrate. researchgate.netnih.gov A central composite design is often employed to study the effects of these variables on the reaction yield. nih.gov For instance, in the transesterification of cotton seed oil, RSM identified optimal conditions as a temperature of 38.76°C, 31.3% immobilized lipase, 10.4% water content, and a methanol-to-oil molar ratio of 4.715:1. researchgate.net Similarly, optimization of biodiesel production from acid oil found optimal parameters to be a 42% lipase concentration, 32% water content, and a 3:1 methanol (B129727) to oil molar ratio at 30°C. nih.gov These studies demonstrate that RSM is an effective tool for enhancing the efficiency of biocatalytic reactions involving ester analogues.

Table 2: Example of Variables Optimized by RSM for Enzymatic Transesterification

| Parameter | Investigated Range | Optimal Value (Example) | Reference |

|---|---|---|---|

| Temperature (°C) | 30 - 60 | 37.5 | lneg.pt |

| Enzyme Amount (wt%) | 10 - 50 | 31.3 | researchgate.net |

| Methanol-to-Oil Molar Ratio | 3:1 - 7:1 | 4.7:1 | researchgate.net |

Understanding the kinetics of lipase-catalyzed transesterification is essential for reactor design and process scale-up. Kinetic models describe how reaction rates are influenced by substrate concentrations, enzyme concentration, and other reaction conditions. mdpi.com The Ping-Pong Bi-Bi mechanism is a commonly used model for lipase-catalyzed reactions, which involve the formation of a covalent acyl-enzyme intermediate. mdpi.com

Mathematical models have been developed to simulate the kinetics of transesterification, often considering factors like residence time and the impact of different reactor types, such as microreactors. mdpi.commatec-conferences.org For example, a Ping-Pong Bi-Bi kinetics model applied to transesterification in a microreactor yielded key kinetic parameters such as the maximum reaction velocity (Vmax) and Michaelis constants (Km) for the substrates. mdpi.com These models are crucial for predicting reactor performance and optimizing process parameters beyond empirical methods. mdpi.com

Stereoselective and Stereospecific Reductions by Ketoreductases (KRs)

Ketoreductases (KRs) are enzymes that catalyze the reduction of keto groups to hydroxyl groups with high stereoselectivity. nih.gov They are particularly important in the biosynthesis of polyketides, natural products with complex stereochemistry. beilstein-journals.org The reduction of β-keto ester analogues by KRs is a powerful method for creating chiral alcohol building blocks. nih.gov

Modular polyketide synthases (PKSs) are large enzyme complexes that synthesize polyketides in an assembly-line fashion. beilstein-journals.org Each module contains a set of domains that perform one round of chain extension and modification, with the KR domain being responsible for establishing the stereochemistry of β-hydroxyl groups. acs.orgnih.gov

To study their intrinsic specificity, individual KR domains can be expressed recombinantly and tested with surrogate substrates. A key model substrate is the N-acetylcysteamine (NAC) thioester of (2R,S)-2-methyl-3-oxopentanoic acid. researchgate.net Studies on the KR domains from the erythromycin (B1671065) PKS (eryKR1) and the tylosin (B1662201) PKS (tylKR1) showed that they catalyze the reduction of this substrate with complete stereoselectivity and stereospecificity, even when the substrate is not attached to an acyl carrier protein (ACP) or the full PKS multienzyme. acs.orgresearchgate.net For example, both tylactone (B1246279) synthase (TYLS) KR1 and KR2 domains catalyze the stereospecific reduction of the 2-methyl-3-ketoacyl-ACP substrate, showing specificity for the (2R)-methyl diastereomer. nih.govresearchgate.net This research demonstrates the inherent ability of isolated KR domains to control stereochemistry.

The stereochemical outcome of KR-catalyzed reductions is determined by the specific amino acid sequence and the resulting three-dimensional structure of the enzyme's active site. nih.gov KRs are classified based on the stereochemistry of the alcohol they produce. A-type KRs yield L-configured β-hydroxy products, while B-type KRs produce D-configured products. beilstein-journals.org

Sequence analysis and structural studies have identified specific motifs that correlate with the stereochemical output. For instance, the presence of an LDD motif, along with specific proline and asparagine residues, is highly correlated with the formation of B-type (D-alcohol) stereochemistry. acs.org The crystal structure of KR domains reveals how the substrate is positioned in the active site relative to the NADPH cofactor, dictating which face of the keto group is reduced. acs.org Molecular dynamics simulations and structure-guided mutagenesis have further elucidated the roles of specific residues in the binding pocket that control substrate orientation and, consequently, the stereospecificity of the reduction. rsc.orgrsc.org This detailed understanding allows for the rational engineering of ketoreductases to achieve desired stereochemical outcomes for the synthesis of chiral molecules. rsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Methyl 2-acetyl-4-methyl-3-oxopentanoate |

| syn-(2S,3R)-2-methyl-3-hydroxypentanoate |

| (2R,3R,4S,5R)-2,4-methyl-3,5-dihydroxyhepanoyl triketide |

| (2R, S)-2-methyl-3-oxopentanoic acid N-acetylcysteamine thioester |

| (2S, 3R) product |

| (2E,4S,5R)-2,4-dimethyl-5-hydroxyhept-2-enoyl-ACP2 |

| Tylactone |

| Methylmalonyl-CoA |

| NADPH |

| Hexadecanoic acid methyl ester |

| 9,12-octadecadienoic acid methyl ester |

| 9-octadecadienoic acid methyl ester |

| p-nitrophenol butyrate |

| S-methyl mandelate |

Retrosynthetic Analysis Strategies for Target Molecules Incorporating the Methyl 2 Acetyl 4 Methyl 3 Oxopentanoate Skeleton

Strategic Functional Group Interconversions (FGI) in Retrosynthetic Planning